Ethanone, 1-[2-(phenylmethyl)phenyl]-
Description
Ethanone, 1-[2-(phenylmethyl)phenyl]- is a substituted acetophenone derivative characterized by a phenylmethyl (benzyl) group attached to the ortho position of the acetophenone aromatic ring. For example, 1-[2-hydroxy-4,6-bis(phenylmethoxy)-3-(phenylmethyl)phenyl]-ethanone (CAS 39548-99-7) shares the phenylmethyl group and exhibits a molecular weight of 558.63 g/mol . Such compounds often serve as intermediates in synthesizing complex molecules, particularly in medicinal chemistry.
Properties
CAS No. |
61608-94-4 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-benzylphenyl)ethanone |
InChI |
InChI=1S/C15H14O/c1-12(16)15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
RAJKWGGUDTXYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical properties of Ethanone, 1-[2-(phenylmethyl)phenyl]- with analogous compounds:
Notes:
- The hypothetical yield (~10%) for Ethanone, 1-[2-(phenylmethyl)phenyl]- is inferred from the synthesis of its analog 1-[2-hydroxy-4,6-bis(phenylmethoxy)-3-(phenylmethyl)phenyl]-ethanone, which was synthesized in 10% yield via benzylation .
- Substituents like diphenylphosphino (electron-withdrawing) or thienyl (electron-rich heterocycle) significantly alter electronic properties and reactivity. For example, the diphenylphosphino group in C₁₉H₁₇OP enhances coordination capacity for metal complexes .
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., hydroxyl) increase solubility in polar solvents, whereas hydrophobic groups (e.g., phenylmethyl) enhance lipid membrane permeability .
- Heterocyclic substituents (e.g., pyridinyl) introduce hydrogen-bonding capabilities, critical for target binding in drug design .
Pharmacological Gaps: No direct toxicological or pharmacokinetic data exists for Ethanone, 1-[2-(phenylmethyl)phenyl]-, though related compounds show variable safety profiles. For example, 1-(2-Amino-6-nitrophenyl)ethanone lacks thorough toxicological characterization .
Synthesis Optimization :
- Microwave-assisted synthesis or catalytic methods could improve yields for sterically hindered phenylmethyl derivatives, as traditional methods suffer from inefficiency .
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